![molecular formula C21H18BrN B12872766 2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide is a complex organic compound that features a biphenyl group attached to a dihydroisoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound used in various industrial applications.
2-Phenylisoquinoline: A related compound with similar structural features but different functional groups.
3,4-Dihydroisoquinoline: A precursor in the synthesis of various isoquinoline derivatives.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its combination of a biphenyl group and a dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C21H18BrN |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
2-(2-phenylphenyl)-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C21H18N.BrH/c1-2-9-18(10-3-1)20-12-6-7-13-21(20)22-15-14-17-8-4-5-11-19(17)16-22;/h1-13,16H,14-15H2;1H/q+1;/p-1 |
InChIキー |
XDTDAKHOJOZAET-UHFFFAOYSA-M |
正規SMILES |
C1C[N+](=CC2=CC=CC=C21)C3=CC=CC=C3C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


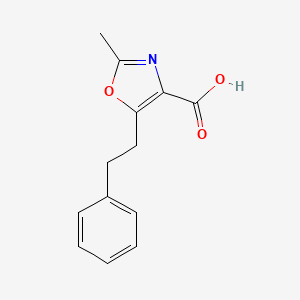
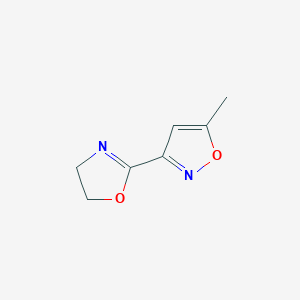
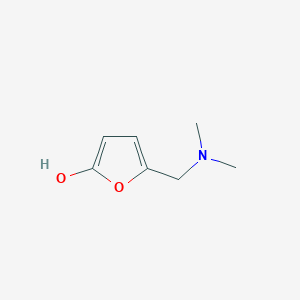
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)

![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
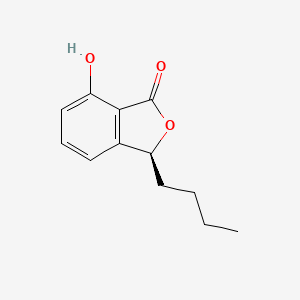
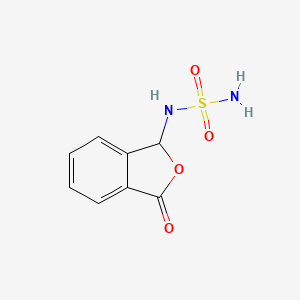
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
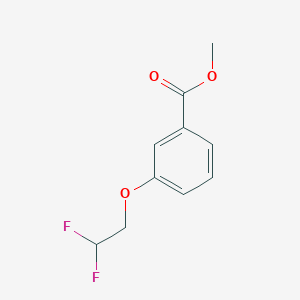
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
